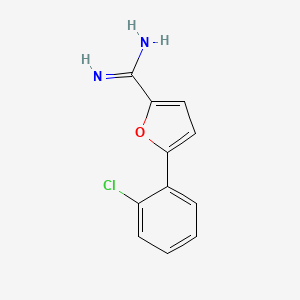![molecular formula C21H22O3 B14396499 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione CAS No. 88311-29-9](/img/structure/B14396499.png)
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione is an organic compound that features a cyclohexane-1,3-dione core substituted with a benzyloxy group and two methyl groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione typically involves the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the phenyl ring.
Cyclohexane-1,3-dione Formation: The cyclohexane-1,3-dione core can be synthesized through a Claisen condensation reaction involving esters or ketones.
Final Coupling: The benzyloxy intermediate is then coupled with the cyclohexane-1,3-dione core under appropriate conditions, often involving a base catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyclohexane-1,3-dione core can be reduced to form cyclohexane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the cyclohexane-1,3-dione core can produce cyclohexanol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclohexane-1,3-dione core can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2,6-dimethylphenol: Similar structure but lacks the cyclohexane-1,3-dione core.
5-(4-Methoxy-2,6-dimethylphenyl)cyclohexane-1,3-dione: Similar structure with a methoxy group instead of a benzyloxy group.
Uniqueness
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione is unique due to the presence of both the benzyloxy group and the cyclohexane-1,3-dione core, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88311-29-9 |
|---|---|
Fórmula molecular |
C21H22O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
5-(2,6-dimethyl-4-phenylmethoxyphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C21H22O3/c1-14-8-20(24-13-16-6-4-3-5-7-16)9-15(2)21(14)17-10-18(22)12-19(23)11-17/h3-9,17H,10-13H2,1-2H3 |
Clave InChI |
RZSFAAADKZKEOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C2CC(=O)CC(=O)C2)C)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


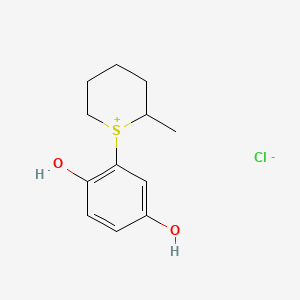
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)

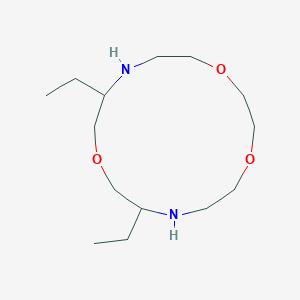
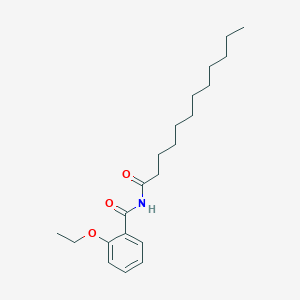

![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
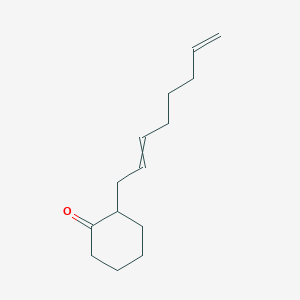
![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
